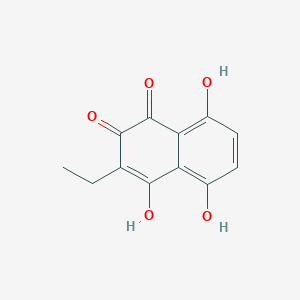
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione is a chemical compound with the molecular formula C₁₂H₁₀O₅ It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5,7,8-trihydroxynaphthalene-1,4-dione typically involves the functionalization of a naphthalene core. One common method includes the alkylation of a naphthoquinone derivative followed by hydroxylation. The reaction conditions often involve the use of strong bases and oxidizing agents to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The process might include steps such as recrystallization and purification through chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups attached to the naphthalene ring system.
科学的研究の応用
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 6-ethyl-5,7,8-trihydroxynaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where the generated ROS can damage cellular components, leading to cell death.
類似化合物との比較
Similar Compounds
- Lawsone (2-hydroxy-1,4-naphthoquinone)
- Juglone (5-hydroxy-1,4-naphthoquinone)
- Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone)
Uniqueness
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its additional hydroxyl groups and ethyl substitution differentiate it from other naphthoquinones, potentially leading to unique reactivity and applications.
特性
CAS番号 |
13378-85-3 |
|---|---|
分子式 |
C12H10O5 |
分子量 |
234.20 g/mol |
IUPAC名 |
3-ethyl-4,5,8-trihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O5/c1-2-5-10(15)8-6(13)3-4-7(14)9(8)12(17)11(5)16/h3-4,13-15H,2H2,1H3 |
InChIキー |
CPBUQJWBAUJUHQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(C=CC(=C2C(=O)C1=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
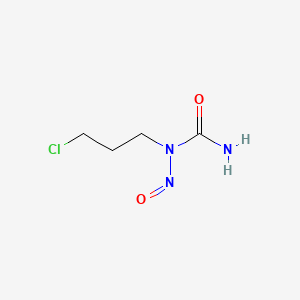
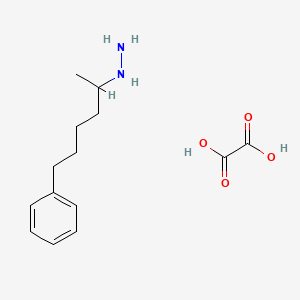

![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)


![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)

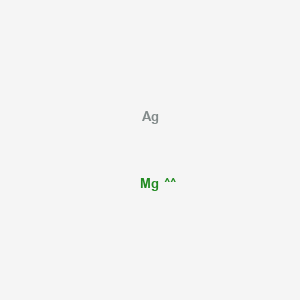

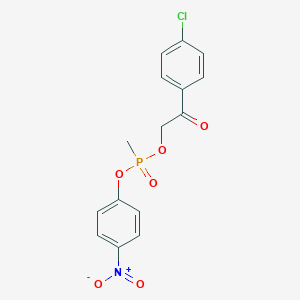
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
